molecular formula C21H21N3O3S B2576889 2-((1H-indol-3-yl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide CAS No. 1903154-72-2

2-((1H-indol-3-yl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide

Cat. No.: B2576889
CAS No.: 1903154-72-2
M. Wt: 395.48
InChI Key: HPZKVPUINAFGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1H-indol-3-yl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Biological Activity

The compound 2-((1H-indol-3-yl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide is a complex organic molecule that integrates an indole moiety with a thioether linkage and a benzo[f][1,4]oxazepin structure. This unique combination of functional groups suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O2SC_{22}H_{24}N_{2}O_{2}S, with a molecular weight of approximately 396.50 g/mol. The presence of the indole and oxazepin rings enhances its potential for biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Specifically, the indole structure is known for its role in modulating neurotransmitter systems and has been associated with anti-inflammatory and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds featuring indole derivatives exhibit significant antimicrobial properties. For instance, related indole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of conventional antibiotics like ampicillin .

Compound MIC (μM) Bacterial Strain
5d37.9 - 113.8Staphylococcus aureus
5g50.0E. coli
5k40.0Pseudomonas aeruginosa

Anticancer Activity

Indole derivatives have also been studied for their anticancer effects. The compound's structure suggests it may inhibit cell proliferation by interfering with signaling pathways critical for tumor growth. Research indicates that similar compounds can induce apoptosis in cancer cells through the activation of caspases .

Case Studies

  • Study on Indole Derivatives : A comprehensive study evaluated various indole-based compounds' effects on cancer cell lines, revealing that certain structural modifications significantly enhance their cytotoxicity against breast and colon cancer cells .
  • Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of thiazolidinone derivatives containing indole fragments demonstrated high antimicrobial activity against resistant bacterial strains, suggesting that similar modifications in our compound could yield potent antimicrobial agents .

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-20(14-28-19-11-23-17-7-3-2-6-16(17)19)22-9-10-24-12-15-5-1-4-8-18(15)27-13-21(24)26/h1-8,11,23H,9-10,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZKVPUINAFGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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